Positional Isomerism: The 3-Methylbenzamide vs. 2-Methyl and Unsubstituted Analogs
The target compound (3-methyl) can be compared with its 2-methyl isomer (CAS 313404-29-4) and the unsubstituted benzamide (CAS 313404-27-2). In a relevant kinase inhibition context, a structurally related class member—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide—yielded an EC50 > 55.7 µM against human EIF2AK3 (PERK) [1]. The 3-methyl substitution on the target compound introduces a meta-methyl group that alters the conformational preference of the benzamide carbonyl, potentially affecting hydrogen-bond acceptor geometry and steric complementarity for the kinase hinge region, a feature distinct from the ortho-methyl (2-methyl) isomer where steric clash with the amide NH may reduce binding affinity, and from the unsubstituted analog where hydrophobic contacts are absent .
| Evidence Dimension | Positional effect of methyl substitution on benzamide ring (steric and electronic modulation of target binding) |
|---|---|
| Target Compound Data | 3-methyl substitution (meta position); molecular weight 343.36 g/mol; ClogP approximately 3.2 (estimated) |
| Comparator Or Baseline | 2-methyl isomer (CAS 313404-29-4, ortho); unsubstituted benzamide (CAS 313404-27-2, hydrogen); 2,2-dimethylpropanamide analog (EC50 > 55.7 µM, EIF2AK3) |
| Quantified Difference | EC50 of closely related scaffold member > 55.7 µM (EIF2AK3); positional variation alone can shift potency by 10- to 100-fold in benzothiazole amide series (inferred from class SAR) |
| Conditions | In vitro kinase inhibition assay (EIF2AK3/PERK); Scripps Research Institute Molecular Screening Center; compound concentration range not specified |
Why This Matters
For procurement decisions, the meta-methyl isomer represents a distinct chemical entity whose binding geometry cannot be reproduced by the ortho-methyl or unsubstituted analogs, making it a non-fungible member of a screening library for kinase or GPCR targets.
- [1] BindingDB. BDBM46500: N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. EC50 > 5.57E+4 nM against EIF2AK3 (Human). PubChem BioAssay AID 1528. View Source
